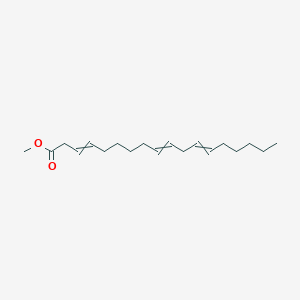

Methyl octadeca-3,9,12-trienoate

Description

Structure

3D Structure

Properties

CAS No. |

59148-99-1 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadeca-3,9,12-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,16-17H,3-6,9,12-15,18H2,1-2H3 |

InChI Key |

YIBMJQICEPWMPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCC(=O)OC |

Origin of Product |

United States |

Regulation of Biosynthetic Enzymes and Gene Expression in Biological Systems

Developmental Regulation

The expression of the fatty acid conjugase gene (FADX) is highly specific to the developmental stage of the plant. In the tung tree, for instance, the expression of FADX is exclusively detected within the developing seeds. nih.gov This ensures that the accumulation of the unusual fatty acid is targeted to the seed oil, where it serves as a stored energy source. Studies on Momordica charantia have shown that the most intensive accumulation of α-eleostearic acid occurs between 20 and 26 days after pollination. mdpi.com

Transcriptional Control Mechanisms

The regulation of fatty acid metabolism, in general, involves a complex interplay of transcription factors that respond to both developmental cues and environmental signals. While the specific transcription factors that directly regulate the FADX gene in tung or bitter gourd have not been fully elucidated, the broader mechanisms of fatty acid-regulated gene expression provide a framework for understanding this process.

Transcription factors such as the Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs) are known to be key regulators of lipid metabolism in various organisms. nih.govresearchgate.net These factors can be activated by fatty acids themselves or their metabolites, leading to the up- or down-regulation of genes involved in fatty acid synthesis, desaturation, and catabolism. nih.govnih.gov For example, in some systems, long-chain unsaturated fatty acids can act as ligands for PPARα, which then binds to specific DNA sequences (Peroxisome Proliferator Response Elements) in the promoter regions of target genes to modulate their transcription. nih.gov

The expression of desaturase genes is also known to be influenced by environmental factors such as temperature. mdpi.com Maintaining membrane fluidity is crucial for cell function, and adjusting the degree of fatty acid unsaturation is a key adaptive mechanism. nih.gov While α-eleostearic acid is primarily a storage lipid, the regulatory networks that control desaturase gene expression in response to environmental stimuli are likely to share components with those that govern the specialized synthesis of this conjugated fatty acid.

Advanced Analytical Methodologies for Methyl Octadeca 3,9,12 Trienoate

Chromatographic Techniques and Advancements

Chromatographic methods provide the foundation for separating and analyzing Methyl octadeca-3,9,12-trienoate from various samples. Innovations in this field have led to enhanced resolution and more accurate characterization of this and other related fatty acid methyl esters (FAMEs).

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Methyl octadeca-3,9,12-trienoate. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In numerous studies, GC-MS has been employed to identify and quantify this compound in various biological and industrial samples. researchgate.netthepharmajournal.com The process typically involves the derivatization of fatty acids into their methyl esters (FAMEs), which increases their volatility and makes them amenable to GC analysis. nih.gov

The identification of Methyl octadeca-3,9,12-trienoate is achieved by comparing its retention time and mass spectrum with that of a known standard or with entries in spectral libraries such as the NIST database. researchgate.netnist.gov The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for confident identification. For instance, in the analysis of plant extracts, GC-MS has successfully identified the presence of 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)-. researchgate.netresearchgate.net

For quantitative analysis, a calibration curve is typically constructed using standard solutions of the compound at known concentrations. The area of the chromatographic peak corresponding to Methyl octadeca-3,9,12-trienoate in a sample is then used to determine its concentration. thepharmajournal.comnih.gov The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for trace-level quantification. nih.gov

Table 1: GC-MS Data for the Identification of Methyl octadeca-3,9,12-trienoate and Related Compounds

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Source |

| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- | 23.169 | 79 (base peak) | researchgate.net |

| 9,12-Octadecadienoic acid, methyl ester | 20.514 | Not specified | researchgate.net |

| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | Not specified | 294 (molecular ion) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Fatty Acid Methyl Ester Isomer Analysis

High-performance liquid chromatography (HPLC) offers a powerful alternative for the analysis of FAMEs, especially for the separation of geometric and positional isomers, which can be challenging for GC. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose, where separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. nih.gov

The application of HPLC is particularly valuable for distinguishing between cis and trans isomers of unsaturated FAMEs. For instance, a method using a COSMOSIL Cholester C18 column with acetonitrile (B52724) as the mobile phase has been shown to effectively separate cis- and trans-isomers of 18:3 FAMEs. nih.gov This is crucial as the geometric configuration of the double bonds can significantly impact the biological properties of the fatty acid.

Furthermore, HPLC coupled with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) has been utilized for the structural characterization of unusual fatty acid methyl esters, including those with conjugated double bonds. nih.gov This technique allows for the determination of double and triple bond positions within the fatty acid chain. nih.gov

Comprehensive Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) for Isomeric Discrimination

For highly complex samples containing numerous FAME isomers, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) provides exceptional separation power and identification capabilities. This technique utilizes two different capillary columns with orthogonal separation mechanisms, resulting in a significant increase in peak capacity and resolution compared to conventional one-dimensional GC.

GCxGC-TOF-MS has been successfully applied to the detailed analysis of FAMEs in various food and biological samples. The structured separation in the two-dimensional chromatogram allows for the grouping of FAMEs based on their degree of unsaturation and chain length, facilitating the identification of individual isomers, including those of octadeca-3,9,12-trienoate. The high data acquisition speed and sensitivity of the TOF-MS are essential for detecting the narrow peaks generated in a GCxGC separation.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the definitive structural elucidation of Methyl octadeca-3,9,12-trienoate, providing detailed information about its molecular framework and the stereochemistry of its double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in Methyl octadeca-3,9,12-trienoate.

Mass Spectrometry (MS) Fragmentation Patterns and Isomer Differentiation

Mass spectrometry, particularly when coupled with GC, provides characteristic fragmentation patterns that are instrumental in identifying Methyl octadeca-3,9,12-trienoate and differentiating it from its isomers. researchgate.net Electron ionization (EI) is a common ionization technique that induces extensive fragmentation, yielding a unique mass spectrum.

The mass spectrum of a FAME typically shows a molecular ion peak (M⁺), which confirms the molecular weight of the compound. For Methyl octadeca-3,9,12-trienoate, the molecular ion would be at m/z 292. Key fragment ions arise from cleavages at specific points in the molecule. For instance, a prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group, is characteristic of FAMEs. researchgate.net Other significant fragments are formed by cleavages along the hydrocarbon chain, particularly at positions allylic to the double bonds. The relative abundance of these fragment ions can provide clues about the location of the double bonds.

Table 2: Characteristic Mass Spectral Data for C18 Fatty Acid Methyl Esters

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- | 292 | 79, 91, 108, 121, 135, 149, 163, 177, 192, 206, 220, 234, 248, 263, 292 | nist.gov |

| 9,12-Octadecadienoic acid, methyl ester | 294 | 55, 67, 81, 95, 109, 123, 137, 151, 165, 179, 193, 207, 221, 235, 249, 263, 294 | nih.govnist.gov |

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information. In MS/MS, a specific precursor ion is selected and subjected to further fragmentation, which can help to pinpoint the exact location of double bonds and differentiate between positional isomers that may have very similar primary mass spectra.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate analysis of Methyl octadeca-3,9,12-trienoate, a polyunsaturated fatty acid methyl ester (FAME), is fundamentally reliant on meticulous sample preparation and effective derivatization strategies. These preliminary steps are crucial for isolating the analyte from complex matrices, enhancing its volatility for gas chromatographic (GC) analysis, and improving detection sensitivity. The parent fatty acid, (3Z,9Z,12Z)-octadeca-3,9,12-trienoic acid, has been identified in natural sources such as the seed oil of Chrysanthemum (Tanacetum) zawadskii. Therefore, sample preparation typically begins with the extraction of lipids from such biological materials.

Derivatization: A Prerequisite for GC Analysis

Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and tendency to exhibit poor peak shape because of interactions between the polar carboxylic acid group and the stationary phase. restek.com Consequently, derivatization is an essential step to convert the fatty acids into more volatile and thermally stable ester derivatives. aocs.org The most common procedure is the formation of FAMEs.

Several methods are employed for this transesterification or esterification process:

Acid-Catalyzed Esterification: This is a widely used technique where the lipid extract is treated with an alcohol, typically methanol (B129727), in the presence of an acid catalyst. Common catalysts include Boron Trifluoride (BF₃) in methanol (12-14%) or anhydrous methanolic Hydrogen Chloride (HCl). restek.comnih.govresearchgate.net The reaction generally requires heating (e.g., 50-100 °C) for a specific duration to ensure complete derivatization. restek.comnih.gov A convenient method using commercially available concentrated HCl has also been developed, which simplifies the preparation of the reagent. nih.gov

Base-Catalyzed Transesterification: This method involves a saponification step followed by methylation. Reagents like sodium methoxide (B1231860) (NaOCH₃) in methanol or potassium hydroxide (B78521) (KOH) in methanol are used. researchgate.net Base-catalyzed reactions are often faster and can be performed under milder temperature conditions compared to acid-catalyzed methods. chromatographyonline.com

High-Throughput Derivatization: For rapid screening of numerous samples, automated methods have been developed. One such method utilizes trimethyl sulfonium (B1226848) hydroxide (TMSH) as a derivatization reagent, which allows for online derivatization where each sample is individually derivatized by a robotic autosampler immediately before injection into the GC-MS system. mdpi.com

Table 1: Comparison of Common Derivatization Methods for Fatty Acids

| Derivatization Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | 14% Boron Trifluoride (BF₃) in Methanol | Heat at 60°C for 60 minutes restek.com | Effective for both free fatty acids and esterified lipids. chromatographyonline.com | Reagents can be harsh; may require removal of water. restek.com |

| Acid-Catalyzed | Anhydrous Methanolic HCl | Heat at 100°C for 1-1.5 hours nih.gov | Reliable and can be prepared from concentrated HCl. nih.gov | Longer reaction times may be needed. |

| Base-Catalyzed | 0.5 M Sodium Methoxide (NaOCH₃) in Methanol | Heat at 50°C for 15 minutes researchgate.net | Rapid reaction under mild conditions. chromatographyonline.com | Does not efficiently convert free fatty acids. chromatographyonline.com |

| Automated Online | Trimethyl Sulfonium Hydroxide (TMSH) | Automated injection-port derivatization mdpi.com | High-throughput, reproducible, reduces sample handling. mdpi.com | Requires specialized robotic autosampler. |

Following derivatization, a liquid-liquid extraction is typically performed using a non-polar solvent like hexane (B92381) or isooctane (B107328) to isolate the FAMEs, which are then concentrated and prepared for injection into the analytical instrument. researchgate.netnih.gov

Headspace Solid-Phase Microextraction (SPME) Arrow for Enhanced Sensitivity

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free, and highly sensitive sample preparation technique that is particularly effective for the analysis of volatile and semi-volatile compounds like FAMEs. youtube.com The SPME "Arrow" is an advanced version of this technology, featuring a more robust design and a larger volume of extraction phase, which significantly enhances extraction efficiency and sensitivity. nih.govnih.gov

A novel analytical method has been developed for the determination of FAMEs from aqueous samples utilizing an automated HS-SPME Arrow system coupled with GC-tandem mass spectrometry (GC-MS/MS). nih.govnih.gov This approach is notable for its speed, selectivity, and reduced matrix effects. nih.govresearchgate.net The key parameters of the HS-SPME Arrow extraction were thoroughly optimized to maximize the recovery of a wide range of FAMEs. nih.gov

The optimized process involves:

Placing the sample (e.g., an aqueous solution containing FAMEs or a diluted lipid extract) into a headspace vial.

Adjusting the sample pH and temperature to facilitate the transfer of analytes from the sample matrix into the headspace.

Exposing the SPME Arrow fiber, coated with a specific stationary phase, to the headspace for a defined period.

The FAMEs adsorb onto the fiber, which is then retracted and directly inserted into the hot GC inlet for thermal desorption and analysis.

This automated, solvent-free method represents a significant advancement, offering low detection limits and high selectivity, making it a promising technique for the analysis of Methyl octadeca-3,9,12-trienoate in various, including complex, matrices. nih.govnih.gov

Table 2: Optimized Parameters for HS-SPME Arrow Analysis of FAMEs in Aqueous Samples

| Parameter | Optimized Value | Reference |

|---|---|---|

| SPME Arrow Material | Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | nih.govresearchgate.net |

| Extraction Time | 20 minutes | nih.govnih.gov |

| Extraction Temperature | 70 °C | nih.govnih.gov |

| Sample pH | 2 | nih.govresearchgate.net |

| Agitation Speed | 1500 rpm | nih.gov |

Data derived from studies on a mixture of 24 FAMEs.

Chemical Synthesis and Derivatization Strategies for Methyl Octadeca 3,9,12 Trienoate

Total Synthesis Approaches via Esterification and Other Reactions (e.g., Wittig procedure)

The total synthesis of polyunsaturated fatty acid (PUFA) esters is typically achieved by constructing the carbon backbone with precisely placed double bonds, followed by the formation of the methyl ester.

Esterification and Transesterification Esterification is a fundamental step in the synthesis of fatty acid methyl esters. Direct esterification involves reacting the corresponding carboxylic acid with methanol (B129727), typically under acidic catalysis. Common catalysts include hydrogen chloride in methanol, which can be prepared by adding acetyl chloride to an excess of dry methanol, or boron trifluoride-methanol complexes. psu.eduaocs.org To drive the reaction to completion, a water scavenger like dimethoxypropane can be added. psu.edu Care must be taken with polyunsaturated acids, as harsh conditions such as high temperatures or strong oxidizing acids like sulfuric acid can lead to the destruction of the double bonds. psu.edu

Alternatively, transesterification is widely used, starting from naturally occurring triglycerides. google.com This process involves reacting the triglyceride with an alcohol, such as methanol, in the presence of a catalyst. google.commdpi.com Base-catalyzed transesterification is common, employing catalysts like sodium ethoxide. google.com The reaction is an equilibrium, so an excess of methanol is used to shift the equilibrium towards the formation of the methyl ester product. mdpi.com Enzymatic methods using lipases also offer a mild and selective route for esterification. nih.gov

Wittig Reaction The Wittig reaction is a powerful and widely used method for the specific formation of carbon-carbon double bonds, making it invaluable in the synthesis of PUFAs. masterorganicchemistry.com The reaction involves the condensation of a phosphonium (B103445) ylide with a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comnih.gov For the synthesis of a molecule like methyl octadeca-3,9,12-trienoate, a synthetic route could involve coupling two smaller fragments via a Wittig reaction to form one of the double bonds.

A general synthesis for a related compound, α-linolenic acid (all-cis-9,12,15-octadecatrienoic acid), was achieved via a Wittig reaction between the phosphonium salt of [(Z-Z)-nona-3,6-dien-1-yl]triphenylphosphonium bromide and methyl 9-oxononanoate, followed by saponification. wikipedia.org A similar disconnection strategy could be applied for methyl octadeca-3,9,12-trienoate. The stereochemistry of the resulting double bond is a critical aspect, with non-stabilized ylides generally affording the desired (Z)-alkenes. organic-chemistry.org

Table 1: Selected Conditions for Wittig Olefination in Fatty Acid Synthesis

| Ylide/Phosphonium Salt Precursor | Carbonyl Compound | Solvent | Temperature (°C) | Stereoselectivity (Z:E) | Reference |

|---|---|---|---|---|---|

| Propyltriphenylphosphonium bromide | Esterified & oxidized hydroxy fatty acid | THF | -78 | ≥ 97:3 | nih.gov |

| [(Z-Z)-nona-3,6-dien-1-yl]triphenylphosphonium bromide | Methyl 9-oxononanoate | Not specified | Not specified | Not specified | wikipedia.org |

| Various | Various aldehydes | Air/Room Temp | Room Temp | High E-selectivity for α,β–unsaturated esters | nih.gov |

Selective Derivatization Reactions of Unsaturated Fatty Esters

The double bonds and the ester functional group in unsaturated fatty esters are sites for a variety of chemical transformations, allowing for the creation of diverse derivatives.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While methyl octadeca-3,9,12-trienoate is a non-conjugated triene, it can be isomerized into a conjugated system using methods like alkali isomerization. researchgate.netresearchgate.net This conjugated fatty acid methyl ester can then serve as the diene component in a Diels-Alder reaction.

Studies on conjugated triene fatty acid methyl esters, such as methyl calendulate (methyl 8-trans,10-trans,12-cis-octadecatrienoate) and methyl α-eleostearate (methyl 9-cis,11-trans,13-trans-octadecatrienoate), have shown that they undergo highly regio- and stereoselective Diels-Alder reactions with dienophiles like maleic anhydride (B1165640). abiosus.org The reaction occurs preferentially at the (E)-configured double bonds. abiosus.org For example, the thermal, solvent-free reaction of methyl calendulate with maleic anhydride yields a single endo-adduct in high yield, with the addition occurring at C-8 and C-11 and with retention of the (Z)-configured double bond at C-12. abiosus.org

Table 2: Diels-Alder Reaction of Conjugated Fatty Esters with Maleic Anhydride

| Fatty Ester | Reaction Conditions | Yield | Product Description | Reference |

|---|---|---|---|---|

| Methyl calendulate | Solvent-free, 150 °C, 2 h | 78% | Endo-adduct, addition at C-8/C-11 | abiosus.org |

| Methyl α-eleostearate | Solvent-free, 100 °C, 4 h | 85% | Endo-adduct, addition at C-11/C-14 | abiosus.org |

The double bonds in polyunsaturated esters are susceptible to both oxidation and reduction, which can be controlled to yield specific products.

Oxidation: Enzymatic oxidation provides a route to highly specific products. Lipoxygenases (LOX) can introduce molecular oxygen regio- and stereospecifically to form fatty acid hydroperoxides. researchgate.net Another major pathway involves cytochrome P450 (CYP) enzymes, which primarily convert PUFAs like α-linolenic acid into products such as epoxyoctadecadienoic acid (EpODE). nih.gov These reactions typically occur with the free fatty acid, which is released from membrane phospholipids (B1166683) by phospholipase A2 action. nih.gov

Reduction: Selective reduction of one or more double bonds in a polyunsaturated ester without affecting the ester group can be challenging. Catalytic hydrogenation with catalysts like palladium or platinum tends to reduce all double bonds, leading to the corresponding saturated ester. Achieving partial reduction requires careful control of catalysts and reaction conditions. Another class of enzymes, 5α-reductases, catalyzes the NADPH-dependent reduction of double bonds in steroid substrates. wikipedia.org While their primary role is in steroid metabolism, it has been noted that polyunsaturated fatty acids, including linolenic acid, can act as inhibitors of these enzymes, indicating a significant interaction between PUFAs and this reductive pathway. wikipedia.org In a synthetic context, Clemmensen reduction of a Diels-Alder adduct derived from a related dienone fatty acid was attempted but resulted in an unexpected cyclodehydration rather than the expected reduction. rsc.org

The methyl ester group can be modified, most commonly through transesterification or hydrolysis.

Transesterification: This reaction exchanges the methoxy (B1213986) group of the methyl ester for a different alkoxy group by reacting the ester with another alcohol. mdpi.com The reaction is reversible and is catalyzed by acids, bases, or enzymes. google.commdpi.com To obtain a high yield of the new ester, a large excess of the reactant alcohol is typically used. mdpi.com This method is crucial for producing various esters of a fatty acid for different applications, such as creating biolubricants from polyhydric alcohols. tubitak.gov.tr

Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the parent carboxylic acid and methanol. This is typically achieved by heating with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, in a process known as saponification. Subsequent acidification of the resulting carboxylate salt liberates the free fatty acid. wikipedia.org

Isomerization Studies and Stereochemical Control in Synthetic Routes

Controlling the geometry (cis/trans or Z/E) of the double bonds is paramount in the synthesis of biologically active PUFAs, as their function is often dependent on their specific three-dimensional shape.

Isomerization Studies: The non-conjugated double bonds of linolenic acid esters can be isomerized to form conjugated systems. This is typically accomplished through alkali-isomerization at elevated temperatures. researchgate.netresearchgate.net For instance, heating methyl linoleate (B1235992) with a catalyst like potassium hydroxide (KOH) can increase the production of conjugated trans-trans isomers. researchgate.net The reaction conditions, including catalyst concentration, solvent, and time, are critical for controlling the distribution of the resulting geometric and positional isomers. researchgate.net Microwave-assisted isomerization has been shown to drastically reduce reaction times compared to conventional heating. researchgate.net

Stereochemical Control: Achieving high stereochemical control in the synthesis of PUFAs is a significant challenge. The Wittig reaction is a key method where stereoselectivity can be influenced. organic-chemistry.orgnih.gov The choice of the ylide (stabilized vs. non-stabilized), solvent, and temperature all play a role in determining the ratio of (Z) to (E) isomers in the product alkene. organic-chemistry.org For example, in the synthesis of omega-3 monounsaturated fatty acids, using tetrahydrofuran (B95107) (THF) as the solvent and conducting the Wittig coupling at -78°C resulted in optimal stereoselectivity, affording the desired (Z)-isomer in a ratio of ≥ 97:3. nih.gov Beyond the reaction conditions, stereocontrol can also be exerted through substrate control, where the stereochemistry in one part of a molecule dictates the outcome of a reaction elsewhere in the molecule, or through the temporary introduction of a chiral auxiliary to direct the formation of a new stereocenter. youtube.com

Biological Roles and Mechanisms of Action of Methyl Octadeca 3,9,12 Trienoate and Its Isomers

Molecular Signaling and Inter-organismal Communication

Methyl α-linolenate, a fatty acid methyl ester derived from α-linolenic acid, is recognized for its role in chemical communication within the animal kingdom. It functions as an insect attractant, playing a part in the complex system of semiochemicals that mediate insect behavior. selleckchem.compherobase.com While it is listed in databases of pheromones and semiochemicals, detailed studies on its specific interactions with insect olfactory receptors are not as extensively characterized as those for other lepidopteran pheromones. pherobase.com The perception of such chemical cues is crucial for insect behaviors, including mating and locating food sources. The insect olfactory system uses a vast array of odorant receptors (ORs) to recognize volatile molecules with high specificity, a process essential for survival and reproduction. nih.gov

In the realm of chemical ecology, methyl α-linolenate is a known plant metabolite. selleckchem.com Plants produce a wide variety of volatile organic compounds, including fatty acid derivatives, which contribute to their aroma profiles and mediate interactions with other organisms. These compounds can serve as attractants for pollinators or, conversely, as defense signals. Methyl α-linolenate's function as an insect attractant highlights its role in plant-insect communication. selleckchem.com For instance, certain plant volatiles are known to enhance the attractiveness of sex pheromones for some insect species, demonstrating the intricate relationship between host-plant cues and insect reproductive behavior. google.com

Enzymatic Modulation and Biochemical Pathway Interactions

The parent compound, α-linolenic acid (ALA), exhibits significant anti-inflammatory properties through the modulation of various biochemical pathways. nih.govarvojournals.org Studies on human corneal epithelial cells and murine macrophage cell lines demonstrate that ALA can dramatically reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). arvojournals.orgarvojournals.org

The mechanism for this effect involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression. nih.gov This downregulation is achieved by blocking the activation of critical signaling pathways, including Nuclear Factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov By preventing the degradation of the inhibitory factor-kappaBα (I-κBα), ALA effectively halts the translocation of NF-κB to the nucleus, a crucial step in the transcription of many inflammatory genes. nih.govarvojournals.org These actions suggest that ALA dampens the inflammatory response through a distinct set of mechanisms, which includes the enhanced production of its own oxylipins (bioactive oxygenated metabolites). nih.gov

Table 1: Summary of the Anti-inflammatory Effects of α-Linolenic Acid (ALA)

| Effect | Mediators/Pathways Involved | Model System | Reference(s) |

| Reduction of Pro-inflammatory Cytokines | IL-6, IL-8, IL-1β, TNF-α | Human Corneal Epithelial Cells | arvojournals.orgarvojournals.org |

| Inhibition of Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | Murine Macrophage (RAW 264.7) | nih.gov |

| Inhibition of Signaling Pathways | Nuclear Factor-kappaB (NF-κB), Mitogen-activated Protein Kinases (MAPKs) | Murine Macrophage (RAW 264.7) | nih.gov |

| Enhanced production of ALA-derived oxylipins | Lipoxygenase products | Human Macrophage (THP-1) | nih.gov |

In silico molecular docking studies have been conducted to explore the potential of methyl α-linolenate to act as an enzyme inhibitor. acs.org Caspase 3 is a critical enzyme in the apoptotic (programmed cell death) pathway, and its inhibition is a target for certain therapeutic strategies. acs.org A study analyzing the binding properties of several phytochemicals with Caspase 3 (PDB: 1CP3) suggested that 9,12,15-octadecatrienoic acid, methyl ester can inhibit this enzyme. acs.orgnih.gov The analysis indicated that among the various compounds tested, methyl α-linolenate formed a notable number of bond interactions with the active site of Caspase 3. acs.org

Table 2: Molecular Docking Interaction of Methyl α-Linolenate with Caspase 3

| Ligand | Target Enzyme | Interacting Amino Acid Residues | Potential Effect | Reference(s) |

| 9,12,15-Octadecatrienoic acid, methyl ester | Caspase 3 (PDB: 1CP3) | Gly 122, Arg 64, Arg 207, Ser 205 | Inhibition of Caspase 3 | acs.orgnih.gov |

Polyunsaturated fatty acid methyl esters, such as methyl α-linolenate, are central to studies on lipid oxidation and antioxidant mechanisms. medchemexpress.com The presence of multiple double bonds makes these molecules susceptible to oxidation, a process that can be delayed or prevented by antioxidant compounds. scielo.br Research has evaluated the ability of various antioxidants to protect methyl linoleate (B1235992) (a related compound with two double bonds) from oxidation in different systems. nih.gov These studies show that the effectiveness of an antioxidant depends not only on its intrinsic radical-scavenging ability but also on its interaction with the surrounding chemical environment. nih.gov While methyl α-linolenate itself is not typically classified as a primary antioxidant, it is a key substrate in processes used to evaluate antioxidant efficacy and understand the mechanisms of lipid peroxidation. medchemexpress.comscielo.br

Antimicrobial and Bioactive Potential

Extensive searches of scientific databases have not yielded specific studies detailing the antimicrobial or bioactive potential of methyl octadeca-3,9,12-trienoate. While many fatty acid methyl esters exhibit such properties, data for this particular isomer is not present in the reviewed literature. For context, other isomers like the methyl ester of 9,12,15-octadecatrienoic acid (methyl linolenate) have been noted for antibacterial qualities. nih.gov Similarly, extracts from plants known to contain different octadecatrienoic acid isomers, such as Jacaranda mimosifolia (containing jacaric acid), have shown antimicrobial effects, though these effects are attributed to the broader chemical profile of the extracts, including polyphenolic compounds. researchgate.netnih.gov

Antibacterial Activities

There is currently no specific scientific data available on the antibacterial activities of methyl octadeca-3,9,12-trienoate against any bacterial strains. Research on the antibacterial properties of fatty acids is extensive, but studies have focused on other structures. nih.govfrontiersin.orgcabidigitallibrary.org

Antifungal Activities

No studies specifically investigating the antifungal activities of methyl octadeca-3,9,12-trienoate were found in the reviewed literature. While general antifungal properties have been reported for various fatty acids and their esters, this specific isomer has not been a subject of such research. gjesm.net

Herbicidal Properties

There is no available scientific information regarding the herbicidal properties of methyl octadeca-3,9,12-trienoate. Research into natural herbicides has explored various plant essential oils and their components, but this specific compound has not been identified or tested for phytotoxic activity. nih.govfao.org

Roles in Cellular Lipid Metabolism and Membrane Biology

The roles of methyl octadeca-3,9,12-trienoate in plant cellular lipid metabolism and membrane biology have not been documented in the available scientific literature. The metabolic pathways and integration of more common fatty acids, such as α-linolenic acid, are well-established in plant biology. wikipedia.org For instance, α-linolenic acid is a key component of thylakoid membranes in chloroplasts and a precursor for important signaling molecules. wikipedia.org However, similar information for the 3,9,12-isomer is absent.

Integration into Glycerolipids and Membrane Lipid Structures in Plants

No evidence was found to suggest that methyl octadeca-3,9,12-trienoate or its parent acid are naturally synthesized in plants or integrated into their glycerolipids and membrane structures. Plant fatty acid synthesis and membrane composition are typically characterized by a well-defined set of common fatty acids, which does not include the octadeca-3,9,12-trienoic acid isomer.

Precursor Functions for Other Lipid Mediators (e.g., oxylipins)

There are no studies indicating that methyl octadeca-3,9,12-trienoate serves as a precursor for oxylipins or other lipid mediators in plants. The biosynthesis of plant oxylipins, such as jasmonates, is known to originate from the oxygenation of common polyunsaturated fatty acids like linoleic acid and α-linolenic acid. wikipedia.org Research on other, less common isomers like jacaric acid shows they can be metabolized into other bioactive lipids, such as conjugated linoleic acid, in animal models, but similar pathways involving methyl octadeca-3,9,12-trienoate in plants have not been described. caymanchem.com

Structure Activity Relationship Studies for Methyl Octadeca 3,9,12 Trienoate Isomers

Impact of Double Bond Position on Biological Activity and Reactivity (e.g., comparison of 3,9,12; 2,4,6; 6,9,12; and 9,12,15 isomers)

The location of the three double bonds in the octadeca-3,9,12-trienoate methyl ester backbone is a critical determinant of its biological effects and chemical reactivity. While direct comparative studies on the 3,9,12 isomer are limited in the available literature, the bioactivity of other isomers such as the 2,4,6; 6,9,12; and 9,12,15 isomers provide a framework for understanding these structure-activity relationships.

The methyl octadeca-9,12,15-trienoate isomer, commonly known as methyl α-linolenate, has been the subject of numerous studies. The (Z,Z,Z)-isomer, in particular, is recognized for a wide range of biological activities, including anticancer, antibacterial, antioxidant, antipyretic, cardioprotective, and anti-inflammatory properties. wjarr.comresearchgate.net Its ethyl ester counterpart has also demonstrated anti-inflammatory, hypocholesterolemic, and cancer-preventive activities. researchgate.net

The methyl octadeca-6,9,12-trienoate isomer, or γ-linolenic acid methyl ester, is another biologically significant isomer. It has been identified in various natural sources and is known to possess a range of biological activities. nih.gov

In contrast, information on the methyl octadeca-2,4,6-trienoate isomer is less abundant in scientific literature. While its existence and basic chemical properties are documented, extensive studies on its specific biological activities are not as prevalent as for the 9,12,15 and 6,9,12 isomers. nih.govumich.edu The conjugated nature of its double bonds suggests it may have unique chemical reactivity compared to its non-conjugated counterparts.

The position of the double bonds also influences the molecule's susceptibility to oxidation and the types of products formed. The reactivity of the double bonds is a key factor in the chemical properties of these isomers. The presence of multiple double bonds, particularly in a non-conjugated system like the 3,9,12 isomer, provides multiple sites for reactions such as hydrogenation, oxidation, and addition reactions.

| Isomer | Reported Biological Activities |

|---|---|

| Methyl octadeca-9,12,15-trienoate | Anticancer, antibacterial, antioxidant, antipyretic, cardioprotective, anti-inflammatory, hypocholesterolemic, cancer-preventive. wjarr.comresearchgate.net |

| Methyl octadeca-6,9,12-trienoate | Various biological activities. nih.gov |

| Methyl octadeca-2,4,6-trienoate | Limited data on specific biological activities. nih.govumich.edu |

| Methyl octadeca-3,9,12-trienoate | Data not widely available in the reviewed literature. |

Stereoisomerism and its Influence on Bioactivity (e.g., trans vs. cis configurations)

The geometric configuration of the double bonds, whether cis or trans, plays a pivotal role in the biological activity of methyl octadecatrienoate isomers. Cis and trans isomers, while having the same chemical formula and connectivity, differ in their three-dimensional shape, which can lead to significant differences in their physical properties and how they interact with biological systems. masterorganicchemistry.com

Generally, cis isomers have a bent or "kinked" structure, while trans isomers have a more linear shape, resembling saturated fatty acids. This difference in shape affects how these molecules pack in cell membranes and interact with enzymes. For instance, some bacteria possess a cis-trans isomerase enzyme that can convert cis unsaturated fatty acids in their cell membranes to the trans form, which helps to make the membrane more rigid and resistant to environmental stresses. nih.gov

In the context of bioactivity, studies on related octadecadienoic acid methyl esters have shown that different geometric isomers can have distinct biological effects. For example, methyl 9-cis,11-trans-octadecadienoate (B1233208) has been reported to have antibacterial activity. aocs.org The separation and identification of various cis and trans isomers of fatty acid methyl esters are crucial for understanding their specific biological roles. sigmaaldrich.comnih.gov

The intake of trans fatty acids has been linked to adverse health effects, which underscores the importance of stereochemistry in the biological actions of unsaturated fatty acids. nih.gov The conversion of cis to trans isomers can be induced by factors such as heat and the presence of certain sulfur compounds. nih.gov

| Stereoisomer Type | General Structural and Biological Implications |

|---|---|

| cis | Bent molecular shape, contributes to membrane fluidity. nih.gov |

| trans | Linear molecular shape, similar to saturated fatty acids, can increase membrane rigidity. nih.gov Associated with certain health risks. nih.gov |

Effects of Hydroxylation and Other Derivatizations on Biological Profiles (e.g., 9-hydroxy-octadecatrienoic acid methyl ester)

The introduction of a hydroxyl group or other functional groups onto the methyl octadecatrienoate backbone can significantly modify its biological profile. These derivatives, often products of metabolic processes, can exhibit enhanced or entirely new biological activities compared to the parent compound.

A notable example is (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester , which has been isolated as an anti-inflammatory compound. nih.gov This hydroxylated derivative demonstrated a 43% inhibitory effect on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears, whereas the non-hydroxylated linolenic acid methyl ester showed no such inhibition at the same dose. nih.govmdpi.comresearchgate.net This highlights the critical role of the hydroxyl group in conferring anti-inflammatory activity.

Furthermore, this hydroxylated compound, along with related derivatives, has shown inhibitory activity against soybean lipoxygenase, an enzyme involved in inflammatory pathways. nih.govresearchgate.net Other hydroxylated fatty acid methyl esters, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, have also displayed potent anti-inflammatory and lipoxygenase inhibitory activities. nih.govresearchgate.net

The position of the hydroxyl group is also crucial for activity. The broader class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are recognized for their diverse bioactivities, including anti-inflammatory effects and enhancement of insulin (B600854) secretion, with their specific functions being dependent on their intricate structures. mdpi.com

| Derivative | Observed Biological Activity | Reference |

|---|---|---|

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Anti-inflammatory (43% inhibition of TPA-induced inflammation), Lipoxygenase inhibitor | nih.govmdpi.comresearchgate.net |

| Linolenic acid methyl ester (non-hydroxylated) | No inhibition of TPA-induced inflammation at the same dose | nih.govmdpi.com |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Potent anti-inflammatory activity (63% inhibition) | nih.govresearchgate.net |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Potent anti-inflammatory activity (79% inhibition) | nih.govresearchgate.net |

Emerging Research Areas and Future Directions

Application of Omics Technologies (e.g., metabolomics) in Elucidating Novel Biological Functions

The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to investigate the role of specific lipids. Currently, well-characterized FAMEs like methyl linolenate are included in major databases such as the Human Metabolome Database (HMDB) and the Metabolomics Workbench, signifying their recognized presence in biological systems. nih.govnih.gov

Future research could apply untargeted metabolomics to biological systems where methyl octadeca-3,9,12-trienoate might be present, potentially identifying it as a novel biomarker for specific metabolic states or diseases. By mapping its presence and fluctuations, researchers could begin to understand its endogenous roles, metabolic pathways, and interactions with other metabolites, paving the way to understanding its unique biological functions.

Computational Chemistry and Molecular Modeling Approaches for Mechanism Prediction

Computational chemistry provides predictive insights into molecular behavior, saving significant time and resources in the lab. For instance, studies on isomers of α-linolenic acid methyl ester have successfully used low-energy electron ionization mass spectrometry combined with principal component analysis to differentiate between various geometric forms. This approach could be adapted to characterize the unique fragmentation patterns of methyl octadeca-3,9,12-trienoate, aiding in its identification.

Furthermore, molecular dynamics simulations and docking studies are used to predict how polyunsaturated fatty acids and their methyl esters interact with biological targets like ion channels. elifesciences.org Similar computational models could be developed for methyl octadeca-3,9,12-trienoate to predict its binding affinity and inhibitory effects on various enzymes and receptors, offering hypotheses about its mechanism of action that can be tested experimentally. These simulations are crucial for understanding how the specific placement of double bonds at the 3, 9, and 12 positions influences its three-dimensional structure and, consequently, its biological activity. elifesciences.orgresearchgate.net

Biocatalytic Production and Green Chemistry Strategies for Sustainable Synthesis

The chemical synthesis of specific polyunsaturated fatty acid isomers can be complex and may generate significant waste. Green chemistry principles encourage the development of more sustainable methods. Biocatalysis, using enzymes like lipases, represents a promising alternative for synthesizing FAMEs. nih.govmdpi.com

Future research is expected to focus on developing selective biocatalytic processes for the production of methyl octadeca-3,9,12-trienoate. This could involve screening for novel lipases with specific regioselectivity or engineering existing enzymes to favor esterification at the desired positions of the octadecatrienoic acid backbone. nih.gov Such methods, often performed in solvent-free media under mild conditions, would not only provide a sustainable route to this specific isomer but also yield a high-purity product for further research and application. mdpi.com Additionally, processes for producing FAMEs from various feedstocks like microalgae are being optimized, which could be adapted for this compound. mdpi.com

Interdisciplinary Research for Novel Applications (e.g., analytical standards)

A significant hurdle in studying rare lipid isomers is the lack of commercially available, high-purity analytical standards. Interdisciplinary research combining organic synthesis and analytical chemistry is crucial to overcome this. The synthesis of positional isomers of various molecules is a well-established practice to create authentic standards for analytical methods like gas-liquid chromatography (GLC) and mass spectrometry. nih.gov

A key future direction will be the targeted synthesis of methyl octadeca-3,9,12-trienoate to serve as a reference standard. This would enable accurate identification and quantification in complex mixtures, such as environmental samples or biological tissues. Advanced analytical techniques, including high-performance liquid chromatography coupled with atmospheric pressure chemical ionization (HPLC/APCI-MS), can be used to precisely locate double bonds, and having a verified standard for methyl octadeca-3,9,12-trienoate would be invaluable for such structural characterizations. nih.gov

Environmental Significance and Biodegradation Research

Fatty acid methyl esters are the primary components of biodiesel and are generally considered readily biodegradable in the environment. lyellcollection.orgconcawe.eu The main degradation pathway involves de-esterification to the corresponding fatty acid and methanol (B129727), followed by biological degradation of both components. epa.gov While general FAME biodegradation is well-documented, the rate can be influenced by environmental conditions and the specific chemical structure of the ester. lyellcollection.orgresearchgate.net

Although specific biodegradation studies on methyl octadeca-3,9,12-trienoate are not available, it is expected to be biodegradable. Future environmental science research should investigate its specific degradation profile in various environments, such as soil and marine water. lyellcollection.orgresearchgate.net Understanding its persistence, potential for bioaccumulation, and any unique degradation byproducts is essential to fully assess its environmental impact, particularly if it were to be produced or used on a larger scale.

Q & A

How can methyl octadeca-3,9,12-trienoate be accurately identified and quantified in complex biological matrices?

Level: Basic

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying methyl octadeca-3,9,12-trienoate in biological samples. Retention times and mass spectra should be cross-referenced with certified reference materials (e.g., methyl linolenate derivatives) to ensure accuracy . For quantification, internal standards such as deuterated analogs or structurally similar esters (e.g., ethyl octadeca-9,12,15-trienoate) are recommended to correct for matrix effects . Calibration curves must be validated using linearity ranges specific to the compound’s concentration in the sample (e.g., 200–400 µg/mL in n-heptane) .

What advanced spectroscopic techniques resolve structural ambiguities in methyl octadeca-3,9,12-trienoate isomers?

Level: Advanced

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for distinguishing double-bond positions (e.g., 3,9,12 vs. 6,9,12 isomers). Coupling constants and chemical shifts for allylic protons can differentiate cis/trans configurations . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) provides fragmentation patterns unique to each isomer, such as m/z 292.48 for methyl octadeca-6,9,12-trienoate vs. m/z 292.46 for the 9,12,15 variant . Retention indices in GC-MS, paired with polar capillary columns (e.g., DB-WAX), further resolve co-eluting isomers .

How should researchers address discrepancies in isomer distribution data across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from differences in extraction protocols (e.g., solvent polarity affecting isomer solubility) or analytical conditions (e.g., column temperature gradients in GC). To mitigate this, standardize protocols using certified reference materials (CRMs) like methyl octadeca-9,12,15-trienoate (CAS 112-63-0) . Cross-validate findings with orthogonal methods: for example, compare GC-MS results with liquid chromatography (LC)-HRMS or nuclear Overhauser effect (NOE) NMR experiments . Meta-analyses should account for batch-specific variations in commercial standards, as purity (e.g., 95% vs. 98+%) impacts quantification .

What are the best practices for synthesizing high-purity methyl octadeca-3,9,12-trienoate derivatives?

Level: Basic

Methodological Answer:

Synthesis typically involves esterification of free fatty acids (FFAs) using methanolic HCl or BF-methanol, followed by purification via silica gel chromatography. Purity must be verified using thin-layer chromatography (TLC) with iodine vapor staining and GC-MS to confirm absence of byproducts (e.g., methyl stearate) . For isotopic labeling (e.g., -methyl groups), ensure reaction conditions (e.g., anhydrous methanol, inert atmosphere) prevent hydrolysis . Storage at -20°C under argon minimizes oxidation of polyunsaturated chains .

How can researchers validate the biological activity of methyl octadeca-3,9,12-trienoate in metabolic studies?

Level: Advanced

Methodological Answer:

Use in vitro assays (e.g., enzyme inhibition studies with Δ-6-desaturase) to assess metabolic activity. Isotope tracing (e.g., -labeled methyl esters) tracks incorporation into lipid pathways . For in vivo models, dose-response studies in rodents should include controls for endogenous lipid interference. Data must be normalized to tissue-specific baselines, as seen in lung tissue studies where methyl octadeca-6,9,12-trienoate showed distinct localization patterns . Reproducibility requires adherence to open science practices, including metadata annotation per FAIR principles (e.g., standardized descriptors for storage conditions and purity) .

What computational tools are recommended for predicting the physicochemical properties of methyl octadeca-3,9,12-trienoate?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) calculations predict logP values and solubility parameters, critical for pharmacokinetic modeling. Tools like ChemAxon or ACD/Labs use SMILES notations (e.g., CC\C=C/C\C=C/C\C=C/CCCCCCCC(=O)OC) to estimate partition coefficients . Molecular dynamics (MD) simulations model membrane interactions, leveraging IUPAC Standard InChIKeys (e.g., WXJXHVWFHVIRRU-JPFHKJGASA-N) to validate lipid bilayer penetration . Cross-reference predictions with experimental data (e.g., NIST Chemistry WebBook entries for boiling points and densities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.